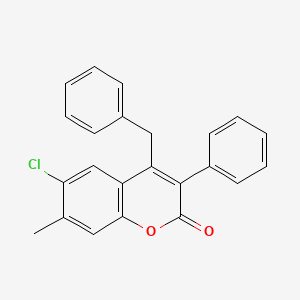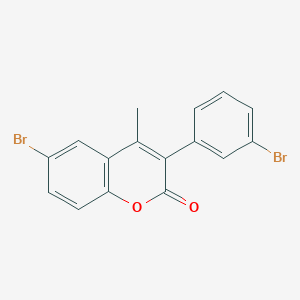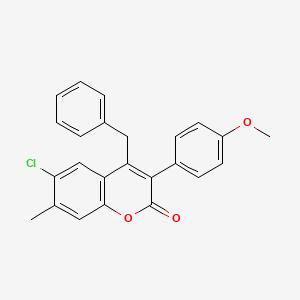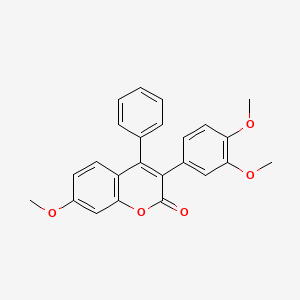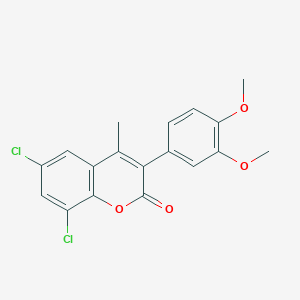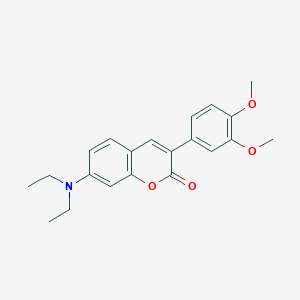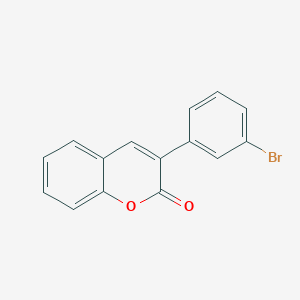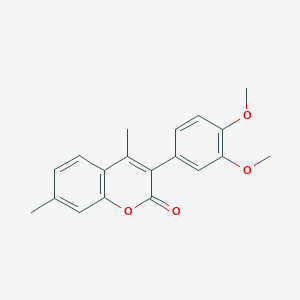
2-(4-Biphenylyl)-2,2-difluoroacetic Acid
Overview
Description
2-(4-Biphenylyl)-2,2-difluoroacetic Acid (BPFA) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BPFA is a member of the difluoroacetic acid family, which is known for its diverse range of biological and chemical properties.
Scientific Research Applications
2-(4-Biphenylyl)-2,2-difluoroacetic Acid has been studied extensively for its potential applications in various fields of scientific research. One of the most significant areas of interest is its role as a fluorescent probe for detecting and measuring the concentration of metal ions in biological systems. This compound has been shown to exhibit high sensitivity and selectivity towards certain metal ions, making it a promising tool for studying metal ion homeostasis in cells and tissues.
Another area of research where this compound has shown potential is in the development of new drugs for the treatment of cancer and other diseases. This compound has been found to exhibit antitumor activity in vitro and in vivo, and its mechanism of action involves the inhibition of histone deacetylase enzymes, which are known to play a critical role in cancer progression.
Mechanism of Action
The mechanism of action of 2-(4-Biphenylyl)-2,2-difluoroacetic Acid is complex and involves multiple pathways. One of the key mechanisms by which this compound exerts its effects is through the inhibition of histone deacetylase enzymes. Histone deacetylases are enzymes that play a critical role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting these enzymes, this compound can disrupt the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of histone deacetylase enzymes, the induction of apoptosis in cancer cells, and the modulation of metal ion homeostasis. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Biphenylyl)-2,2-difluoroacetic Acid for lab experiments is its high sensitivity and selectivity towards certain metal ions. This makes it a valuable tool for studying metal ion homeostasis in cells and tissues. However, the synthesis of this compound is a complex and time-consuming process that requires specialized equipment and expertise in organic chemistry. In addition, this compound has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2-(4-Biphenylyl)-2,2-difluoroacetic Acid. One area of interest is the development of new fluorescent probes based on the structure of this compound for the detection and measurement of metal ions in biological systems. Another area of research is the development of new drugs based on the structure of this compound for the treatment of cancer and other diseases. Finally, further studies are needed to elucidate the mechanism of action of this compound and to better understand its biochemical and physiological effects.
properties
IUPAC Name |
2,2-difluoro-2-(4-phenylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-14(16,13(17)18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBYXEUWHUHQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

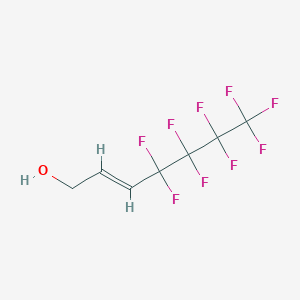
![4-[(4-Chlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043039.png)

